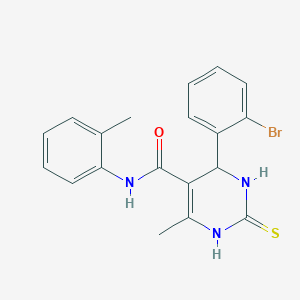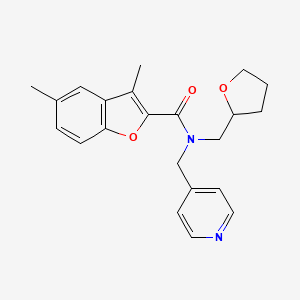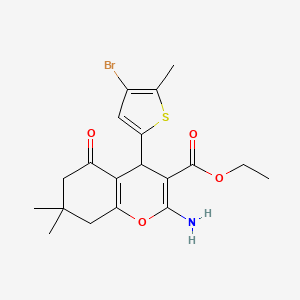![molecular formula C10H15O5P B5212196 dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate](/img/structure/B5212196.png)
dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate (DMMP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMMP is a colorless liquid that is soluble in most organic solvents and has a characteristic fruity odor.
Aplicaciones Científicas De Investigación
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has a wide range of applications in scientific research. It is commonly used as a surrogate for nerve agents such as sarin and soman in the development and testing of chemical sensors and detectors. dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate can also be used as a model compound for studying the adsorption and desorption of chemical warfare agents on various surfaces. In addition, dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has been used as a starting material for the synthesis of various organophosphorus compounds, which have potential applications in medicine and agriculture.
Mecanismo De Acción
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate is an organophosphorus compound that inhibits the activity of acetylcholinesterase (AChE), an enzyme that plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. By inhibiting AChE, dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate causes an accumulation of acetylcholine in the synapses, leading to overstimulation of the nervous system and ultimately causing paralysis and death.
Biochemical and Physiological Effects:
dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has been shown to cause a wide range of biochemical and physiological effects in animals and humans. Ingestion or inhalation of dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate can cause symptoms such as nausea, vomiting, diarrhea, sweating, difficulty breathing, and muscle twitching. In severe cases, dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate exposure can lead to convulsions, coma, and death. Long-term exposure to low levels of dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has been associated with neurological damage and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate is a useful tool for studying the adsorption and desorption of chemical warfare agents on various surfaces. It is also a commonly used surrogate for nerve agents in the development and testing of chemical sensors and detectors. However, dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has some limitations in lab experiments. For example, it does not accurately mimic the toxicity and persistence of real nerve agents, and it may not be effective in detecting certain types of chemical warfare agents.
Direcciones Futuras
There are several future directions for research on dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate. One area of interest is the development of more effective chemical sensors and detectors that can accurately detect a wider range of chemical warfare agents. Another area of research is the development of new organophosphorus compounds with potential applications in medicine and agriculture. Finally, there is a need for more research on the long-term effects of low-level dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate exposure on human health.
Métodos De Síntesis
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate can be synthesized by reacting 5-acetyl-2-methylfuran with dimethyl phosphite in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction takes place at a temperature of around 80-100°C and produces dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate as the main product. The purity of dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate can be improved by distillation or recrystallization.
Propiedades
IUPAC Name |
1-[4-(dimethoxyphosphorylmethyl)-5-methylfuran-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O5P/c1-7(11)10-5-9(8(2)15-10)6-16(12,13-3)14-4/h5H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBXIDXQXNMALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)C)CP(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)


![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![1-{2-[(2,5-dimethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5212134.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5212135.png)

![(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine](/img/structure/B5212189.png)
![3-[(diethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride](/img/structure/B5212208.png)
![10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5212211.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212216.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B5212223.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5212231.png)